



## Application Notes and Protocols for Coadministration of Certepetide with Chemotherapy

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Compound of Interest		
Compound Name:	Certepetide	
Cat. No.:	B12397668	Get Quote

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### Introduction

**Certepetide** (also known as LSTA1 or CEND-1) is a first-in-class cyclic peptide designed to enhance the delivery and efficacy of co-administered anti-cancer therapies.[1] **Certepetide**'s unique mechanism of action allows it to selectively target the tumor microenvironment, increasing the penetration and accumulation of chemotherapeutic agents within solid tumors.[1] [2] These application notes provide a detailed overview of the protocols for co-administering **Certepetide** with standard-of-care chemotherapy, based on preclinical and clinical studies.

### **Mechanism of Action**

**Certepetide** is a tumor-penetrating peptide that functions through a multi-step process. Initially, it binds to αv integrins, which are overexpressed on tumor endothelial cells and tumor cells.[3] Subsequently, proteases within the tumor microenvironment cleave the cyclic peptide, exposing a C-terminal "CendR" motif (R/K)XX(R/K). This CendR fragment then binds to Neuropilin-1 (NRP-1), a receptor also upregulated in tumors, which activates a transcytosis pathway, facilitating the transport of co-administered drugs across the vascular barrier and deep into the tumor tissue.[3] This NRP-1-dependent pathway is distinct from VEGFA-mediated signaling. Downstream of NRP-1, the protein GIPC1/synectin has been identified as playing a role in the CendR-mediated endocytosis.



### **Data Presentation**

The following tables summarize the quantitative data from key clinical and preclinical studies evaluating the co-administration of **Certepetide** with chemotherapy.

Table 1: Clinical Efficacy of Certepetide in Combination with Gemcitabine and Nab-Paclitaxel in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) - ASCEND

Trial (Phase 2b)

Efficacy Endpoint	Certepetide + Chemo (Cohort B, n=42)	Placebo + Chemo (Cohort B, n=21)	Certepetide + Chemo (Cohort A, n=66)	Placebo + Chemo (Cohort A, n=29)
Median Progression-Free Survival (mPFS)	7.5 months	4.7 months	5.5 months	5.5 months
6-Month Progression-Free Survival (PFS) Rate	60.8%	25.0%	49.0%	40.8%
Median Overall Survival (mOS)	10.32 months	9.23 months	12.68 months	9.72 months
Objective Response Rate (ORR)	45.2%	19.0%	38.3%	26.9%
Complete Response (CR)	5 patients	0 patients	4 patients	0 patients
Disease Control Rate (DCR)	85.7%	61.9%	Not Reported	Not Reported



Table 2: Clinical Safety of Certepetide in Combination with Gemcitabine and Nab-Paclitaxel in mPDAC -

ASCEND Trial (Phase 2b, Cohort B)

Adverse Event (Grade ≥3)	Certepetide + Chemo (n=42)	Placebo + Chemo (n=21)
Any Grade ≥3 AE	88%	77%

Table 3: Preclinical Efficacy of Certepetide in a Mouse Model of Intrahepatic Cholangiocarcinoma

Treatment Group	Outcome
Certepetide + Gemcitabine/Cisplatin + Anti-PD-1 Immunotherapy	Significantly prolonged survival
Reduced disease morbidity	
Reduced lung metastasis	
Decreased risk of death by 76%	•

### **Experimental Protocols**

## Clinical Protocol: Co-administration of Certepetide with Gemcitabine and Nab-Paclitaxel for Metastatic Pancreatic Ductal Adenocarcinoma (ASCEND Trial -Cohort B)

This protocol is based on the Phase 2b ASCEND trial (NCT05042128).

- 1. Patient Population:
- Eligible participants are adults with previously untreated, histologically confirmed metastatic pancreatic ductal adenocarcinoma.
- ECOG performance status of 0 or 1.



#### 2. Treatment Regimen:

- Certepetide: 3.2 mg/kg administered as an intravenous (IV) push.
- Gemcitabine: 1000 mg/m<sup>2</sup> administered intravenously.
- Nab-paclitaxel: 125 mg/m² administered intravenously.
- 3. Administration Schedule:
- Treatment is administered on days 1, 8, and 15 of a 28-day cycle.
- On treatment days, the first dose of **Certepetide** (or placebo) is administered, followed by the gemcitabine and nab-paclitaxel infusions.
- A second dose of Certepetide (or placebo) is administered approximately 4 hours after the first dose.
- 4. Efficacy and Safety Assessment:
- Tumor assessments are performed every 8 weeks.
- Primary endpoint: Progression-Free Survival (PFS).
- Secondary endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.

# Preclinical Protocol: Co-administration of Certepetide in a Mouse Model of Intrahepatic Cholangiocarcinoma

This protocol is based on the preclinical study by Dr. Dan G. Duda presented at the 2024 Cholangiocarcinoma Foundation Annual Conference.

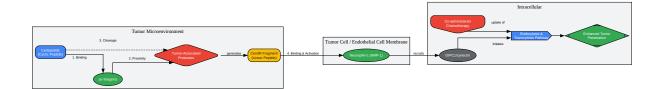
- 1. Animal Model:
- An aggressive mouse model of intrahepatic cholangiocarcinoma.
- 2. Treatment Groups:



- Control group (e.g., vehicle).
- Standard-of-care chemotherapy (Gemcitabine and Cisplatin) + immunotherapy (anti-PD-1).
- **Certepetide** + standard-of-care chemotherapy + immunotherapy.
- 3. Administration:
- Specific dosages and routes of administration for Certepetide, gemcitabine, cisplatin, and anti-PD-1 antibody should be optimized for the specific mouse model.
- 4. Outcome Measures:
- Survival analysis.
- Assessment of disease morbidity (e.g., ascites).
- · Evaluation of lung metastasis.
- Immunohistochemical analysis of tumor tissue to assess immune cell infiltration.

# Visualizations Signaling Pathway of Certepetide



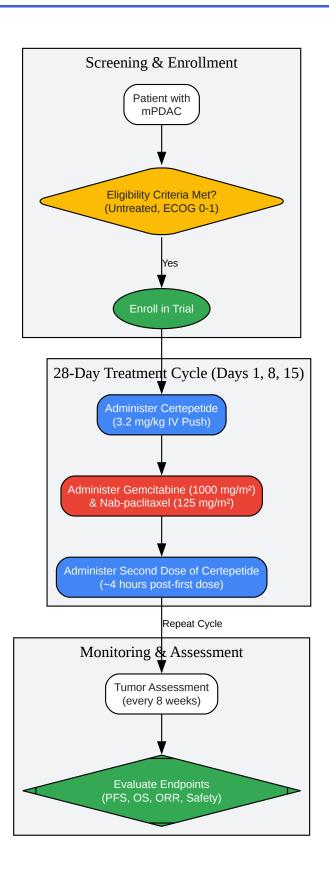


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Caption: Certepetide's mechanism of action.

# Experimental Workflow for Certepetide Coadministration in a Clinical Setting





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